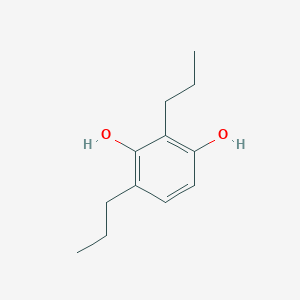![molecular formula C18H24N6O2 B8740822 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea](/img/structure/B8740822.png)
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea typically involves the reaction of pyridine derivatives with urea derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with hexamethylene diisocyanate, followed by the addition of pyridine-3-amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexan-3-yl]urea: A closely related compound with a similar structure but different substitution pattern.
(pyridin-3-yl)urea: A simpler analog with only one pyridine ring and urea group.
Uniqueness
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea is unique due to its specific arrangement of pyridine rings and urea groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H24N6O2 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C18H24N6O2/c25-17(23-15-7-5-9-19-13-15)21-11-3-1-2-4-12-22-18(26)24-16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
ITCZKQCXYLHNFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCCCNC(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)





![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)
![3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole](/img/structure/B8740770.png)



![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)


